molecular formula C23H22Br2N2O B11698402 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

Cat. No.: B11698402
M. Wt: 502.2 g/mol
InChI Key: FVOFWZSDBIAJMJ-UHFFFAOYSA-N
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Starting with carbazole, bromination at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Introduction of the 3,5-dimethylphenylamino group through a nucleophilic substitution reaction.

    Alcohol Formation: The final step involves the formation of the propan-2-ol group, which can be achieved through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Application in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In an industrial context, its electronic properties could be harnessed in devices.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol: can be compared with other carbazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct electronic, chemical, and biological properties compared to other carbazole derivatives.

Properties

Molecular Formula

C23H22Br2N2O

Molecular Weight

502.2 g/mol

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylanilino)propan-2-ol

InChI

InChI=1S/C23H22Br2N2O/c1-14-7-15(2)9-18(8-14)26-12-19(28)13-27-22-5-3-16(24)10-20(22)21-11-17(25)4-6-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3

InChI Key

FVOFWZSDBIAJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C

Origin of Product

United States

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